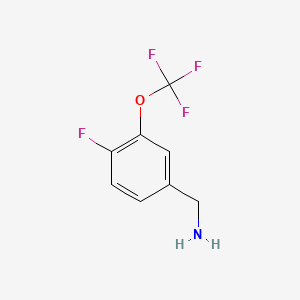

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Description

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a fluorinated aromatic amine featuring a benzylamine backbone substituted with fluorine at the para-position and a trifluoromethoxy (-OCF₃) group at the meta-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of its substituents, which are critical for optimizing pharmacokinetic profiles in drug candidates .

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEZTMITGPWONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590656 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-20-8 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-Fluoro-3-(trifluoromethoxy)benzene

- Reagents and Conditions: A mixture of concentrated sulfuric acid and nitric acid is used as the nitrating agent.

- Mechanism: Electrophilic aromatic substitution introduces a nitro group predominantly at the position ortho or para to activating groups; in this case, the substitution occurs to yield 4-fluoro-3-(trifluoromethoxy)nitrobenzene.

- Reaction Parameters: The reaction is typically conducted under controlled temperature to avoid over-nitration or decomposition, often between 0°C and 30°C with stirring for 1–4 hours.

- Workup: After completion, the reaction mixture is quenched with ice water, and the organic product is extracted using solvents such as dichloromethane or ethyl acetate.

Reduction of Nitro Group to Amine

- Reagents: Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.

- Conditions: Reduction is carried out at elevated temperatures (e.g., 50–90°C) for several hours until complete conversion is confirmed by TLC or GC.

- Isolation: The amine product is isolated by filtration, solvent removal, and purification via recrystallization or chromatography.

- Yields and Purity: Reported yields are generally high (above 50–60%), with purity exceeding 98% by HPLC analysis.

Alternative Synthetic Routes and Industrial Considerations

- Direct Amination: Some methods explore direct amination of trifluoromethoxy-substituted aromatic rings, but these are less common due to the electron-withdrawing nature of the trifluoromethoxy group, which reduces nucleophilicity.

- Catalytic Hydrogenation: Industrial scale synthesis may favor catalytic hydrogenation of the nitro intermediate for efficiency and scalability.

- Purification: Industrial processes often employ continuous flow reactors and advanced purification techniques such as chromatography and crystallization to optimize yield and purity.

Comparative Data Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Fluoro-3-(trifluoromethoxy)benzene | HNO3 / H2SO4, 0–30°C, 1–4 h | 4-Fluoro-3-(trifluoromethoxy)nitrobenzene | ~90 | Controlled temperature nitration |

| 2 | 4-Fluoro-3-(trifluoromethoxy)nitrobenzene | Fe powder / HCl, 50–90°C, 5–6 h or Pd/C H2 | (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine | 50–60 | Reduction to amine, high purity product |

Research Findings and Reaction Analysis

- The nitration step is highly regioselective due to the directing effects of the fluorine and trifluoromethoxy substituents.

- Reduction conditions must be optimized to avoid over-reduction or side reactions; iron/HCl reduction is cost-effective but requires careful control of temperature and reaction time.

- The trifluoromethoxy group is stable under nitration and reduction conditions, as confirmed by spectroscopic analysis (NMR, LCMS).

- The amine product is air-sensitive and should be stored under inert atmosphere to maintain stability.

- Similar synthetic strategies have been successfully applied to related compounds, confirming the robustness of this approach.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing functional groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The trifluoromethoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine with structurally related aryl methanamines, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

Key Observations

Replacing -OCF₃ with trifluoromethyl (-CF₃) (as in 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine) increases lipophilicity (logP ~2.5 vs. ~2.0) but reduces hydrogen-bonding capacity, impacting target binding .

Synthetic Routes :

- The target compound and its analogs are commonly synthesized via Suzuki-Miyaura coupling using boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

- Nitrile reduction with lithium aluminum hydride is a critical step for generating primary amines, as seen in the synthesis of (5-(4-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine .

Biological Relevance: Compounds like tert-butyl piperidine carboxylates (e.g., 13au–13ax in ) demonstrate that aryl methanamines with fluorine and trifluoromethoxy groups are pivotal in designing selective kinase inhibitors .

Table 2: Substituent Position Impact

Biological Activity

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of fluorine and trifluoromethoxy groups, contribute to its intriguing biological profiles.

Chemical Structure and Properties

The chemical formula for this compound is C9H8F4N. The compound features a phenyl ring substituted with a fluorine atom and a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. These properties are crucial for improving the pharmacokinetic profiles of drug candidates.

Research indicates that compounds with trifluoromethyl groups can modulate biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : Trifluoromethyl groups can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The presence of fluorine atoms can enhance binding affinity to specific receptors, impacting signaling pathways.

Biological Activities

The biological activities of this compound are summarized in the following table:

Antimicrobial Activity

A study highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 2 µg/mL against certain pathogens, suggesting potent antimicrobial properties.

Anticancer Properties

In vitro assays indicated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, supported by flow cytometry analyses.

Anti-inflammatory Effects

Research has shown that this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The incorporation of fluorinated groups has been shown to enhance biological activity:

- Fluorine Substitution : The position and number of fluorine atoms directly correlate with increased potency in receptor binding and enzyme inhibition.

- Trifluoromethoxy Group : This functional group not only increases lipophilicity but also stabilizes the compound against metabolic degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, and how can purity be validated?

- Methodology : The compound is typically synthesized via reductive amination of the corresponding aldehyde or through substitution reactions using brominated precursors. For example, derivatives like (2-(trifluoromethoxy)phenyl)methanamine are synthesized via nucleophilic substitution with trifluoromethoxy groups, followed by purification via column chromatography . Purity validation requires 1H NMR (e.g., δ 7.30–6.70 ppm for aromatic protons) and LC-MS to confirm molecular ion peaks (e.g., [M+1] = 227.04) .

Q. How can the structural and electronic properties of this compound be characterized for drug discovery?

- Methodology : Use X-ray crystallography to resolve the spatial arrangement of the trifluoromethoxy and fluorine substituents. Computational studies (e.g., DFT calculations) assess electron-withdrawing effects of the CF3O group on the benzene ring, which influence reactivity in medicinal chemistry applications .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC and identify byproducts using HRMS . The trifluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does this compound serve as a precursor for kinase inhibitors, and what structural modifications enhance selectivity?

- Methodology : The primary amine reacts with carbamoyl chlorides or activated carbonyls to form amide derivatives. For example, coupling with imidazo[4,5-b]pyridine-7-carboxylic acid yields potent kinase inhibitors. Introducing bulkier substituents (e.g., trifluoromethylbenzyl groups) improves selectivity for G protein-coupled receptor kinases (GRKs) by reducing off-target binding .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for derivatives of this compound?

- Methodology : Perform metabolic profiling (e.g., CYP450 assays) to identify rapid clearance pathways. Optimize pharmacokinetics by modifying the methanamine moiety—replacing it with a piperidine ring increases metabolic stability in rodent models .

Q. How can this compound be utilized in boronate ester synthesis for antimalarial drug development?

- Methodology : React with 4-bromophenol derivatives under Suzuki-Miyaura coupling conditions to form boronate esters (e.g., 2-(4-(4-fluoro-3-(trifluoromethoxy)phenoxy)phenyl)-1,3,2-dioxaborolane). These intermediates exhibit potent activity against Plasmodium falciparum (IC50 < 50 nM) .

Q. What analytical techniques differentiate regioisomers during the synthesis of trifluoromethoxy-substituted analogs?

- Methodology : Use 19F NMR to distinguish between ortho, meta, and para trifluoromethoxy isomers. Chemical shifts vary by ~2–5 ppm depending on substituent position. NOESY experiments further confirm spatial proximity of fluorine atoms to the amine group .

Key Research Insights

- The trifluoromethoxy group enhances lipophilicity (LogP ~2.5) and metabolic stability, making the compound valuable in CNS-targeted drug design .

- Derivatives exhibit pH-dependent solubility , requiring formulation adjustments (e.g., salt formation with HCl) for oral bioavailability .

- Contradictions in cytotoxicity data often arise from impurities in early synthetic batches; rigorous QC via HPLC-DAD is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.